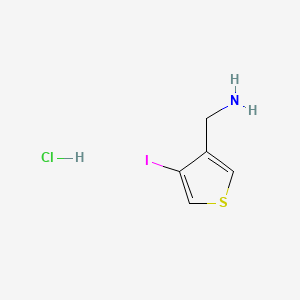

1-(4-iodothiophen-3-yl)methanamine hydrochloride

Description

1-(4-Iodothiophen-3-yl)methanamine hydrochloride is a substituted thiophene derivative characterized by a methanamine group (-CH2NH2) attached to the 3-position of a thiophene ring, with an iodine substituent at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

(4-iodothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INS.ClH/c6-5-3-8-2-4(5)1-7;/h2-3H,1,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDCKCUIGHYUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClINS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-iodothiophen-3-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:

Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.

Amination: The iodinated thiophene undergoes a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under basic conditions to form the amine derivative.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Iodothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents such as hypervalent iodine compounds (e.g., PhI(OAc)2) in combination with TEMPO.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The iodine atom can be substituted with other nucleophiles (e.g., thiols, amines) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira coupling).

Common reagents and conditions used in these reactions include:

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.

Major products formed from these reactions include imines, nitriles, amides, secondary/tertiary amines, and various substituted thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 1-(4-iodothiophen-3-yl)methanamine hydrochloride is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound acts as a coupling partner, facilitating the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals.

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | 1-(4-iodothiophen-3-yl)methanamine | 37 | |

| Pd-catalyzed coupling | Various aryl halides | High |

Fluorophore Development

Recent studies have explored the use of thiophene derivatives in the development of donor-π-acceptor fluorophores. These fluorophores are important in photonic applications and can be tuned for specific emission properties. The incorporation of this compound into these systems enhances their optical characteristics.

Medicinal Chemistry

Antibacterial Activity

Research has indicated that compounds derived from thiophene structures exhibit antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The potential of this compound in developing new antibacterial agents is being investigated.

| Compound Type | Activity Tested | Reference |

|---|---|---|

| Biaryl β-lactams | Antibacterial against MRSA | |

| Coumarin derivatives | Anticancer activity |

Materials Science

Conductive Polymers

The incorporation of thiophene units into conductive polymers has been a focus of research due to their electronic properties. This compound can serve as a building block for synthesizing polymers with enhanced conductivity and stability, making them suitable for applications in organic electronics.

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on the synthesis of biaryl compounds via Suzuki coupling, researchers successfully utilized this compound as a key intermediate. The reaction conditions were optimized to achieve yields exceeding 30%, demonstrating the compound's utility in creating complex molecular architectures essential for drug discovery.

Case Study 2: Development of Antibacterial Agents

A series of experiments evaluated the antibacterial efficacy of thiophene-based compounds against MRSA. The results indicated that derivatives containing the 1-(4-iodothiophen-3-yl)methanamine structure exhibited notable activity, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-iodothiophen-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene-Based Analogues

(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3)

- Structure : Chlorine substituent at the 3-position of thiophene .

- Key Differences : Chlorine is smaller and less polarizable than iodine, reducing steric bulk and altering electronic effects. This may decrease lipophilicity compared to the iodinated analogue.

- Applications : Often used in medicinal chemistry for halogen bonding interactions .

- (4-Iodo-3-methylphenyl)methanamine Hydrochloride (CAS 1803588-29-5) Structure: Benzene ring substituted with iodine (4-position) and methyl (3-position) . Key Differences: The benzene core lacks sulfur’s electron-rich nature, reducing aromatic π-π interactions.

Heterocyclic Core Variations

- (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (PubChem CID 2794737) Structure: Thiazole ring with a 4-chlorophenyl group . Key Differences: Thiazole’s nitrogen atom enables hydrogen bonding, unlike thiophene.

(4-(Trifluoromethyl)pyridin-3-yl)methanamine Hydrochloride (CAS 1185138-23-1)

Physicochemical Properties

Key Observations :

- Iodinated compounds exhibit higher molecular weights and polarizability, favoring applications in crystallography or radiolabeling.

Biological Activity

1-(4-Iodothiophen-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom and an amine group, which contributes to its unique chemical properties and biological interactions. The presence of the iodine atom enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity, affecting metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, including the TRPV1 receptor, which is implicated in pain and inflammatory responses .

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate efficacy . The mechanism involves targeting specific signaling pathways that regulate cell growth and survival.

Case Studies

- Antimicrobial Study : A recent study highlighted the compound's antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it significantly reduced bacterial viability in treated cultures compared to controls .

- Anticancer Evaluation : In another investigation, the compound was tested on HeLa and A549 cell lines, demonstrating IC50 values of 226 µg/mL and 242.52 µg/mL respectively. These findings suggest its potential as a lead compound in cancer therapy development .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing more complex bioactive molecules. Its derivatives are being explored for their therapeutic applications in treating inflammatory diseases, pain management, and cancer .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.